3-tert-butyl-1-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-tert-butyl-1-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}urea is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a tert-butyl group, a methyl group, and a urea moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-1-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}urea typically involves the reaction of 3-tert-butylpyrazolo[5,1-c][1,2,4]triazines with various reagents. One common method includes the oxidative nitration of cyclic hydrazines followed by dehydration in an acidic medium . Another approach involves the reduction of 1-R-4-oxo-1,4-dihydro derivatives using sodium tetrahydridoborate in ethanol at controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-tert-butyl-1-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}urea undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Atmospheric oxygen, N-bromosuccinimide
Reduction: Sodium tetrahydridoborate, ethanol
Substitution: Lithium diphenylphosphide, methyl(phenyl)phosphide, THF
Major Products Formed
Phosphine oxides: Formed during oxidation reactions
Hydroxy derivatives: Formed during reduction reactions
Nucleophilic addition products: Formed during substitution reactions
Scientific Research Applications
3-tert-butyl-1-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}urea has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Photonics and Catalysis: It can be used in photonics and as a catalyst in various chemical reactions.
Peptide Synthesis: The compound is utilized as a reagent in peptide synthesis due to its unique reactivity.
Mechanism of Action
The mechanism of action of 3-tert-butyl-1-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}urea involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to inhibit certain enzymes and disrupt cellular processes. For example, it may inhibit cyclin-dependent kinases (CDKs) involved in cell cycle regulation, leading to apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 3-tert-butylpyrazolo[5,1-c][1,2,4]triazin-4-ylphosphine oxides
- 3-tert-butyl-4-hydroxy-1,4-dihydropyrazolo[5,1-c][1,2,4]triazin-1(5)-ium cation
- 3-(4-amino-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol
Uniqueness
3-tert-butyl-1-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}urea is unique due to its specific structural features, such as the presence of a tert-butyl group and a urea moiety, which contribute to its distinct chemical properties and biological activities
Properties
IUPAC Name |
1-tert-butyl-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O/c1-8-5-10-13-6-9(7-17(10)16-8)14-11(18)15-12(2,3)4/h5-7H,1-4H3,(H2,14,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZAUAIYGQYZPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)NC(=O)NC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.